3,4-Dimethyl-2,6-Dinitroaniline
Description
Historical Context and Evolution of Research on Dinitroanilines
Research into dinitroaniline compounds gained significant momentum in the mid-20th century. This class of chemicals became prominent primarily for its herbicidal properties. The first commercial dinitroaniline herbicide, trifluralin, was introduced in the 1960s and was used for pre-emergence control of grass and some broadleaf weeds in crops like soybeans. nih.govfrontiersin.org
The evolution of research on dinitroanilines has followed several key trajectories:
Mechanism of Action: Early research focused on understanding how these compounds affect plants. It was discovered that dinitroanilines are microtubule inhibitors, targeting tubulin proteins and thereby disrupting cell division in plants and protists. nih.govfrontiersin.orgresearchgate.net
Herbicide Development: Following the success of trifluralin, a range of other dinitroaniline herbicides were developed and commercialized, including pendimethalin (B1679228), ethalfluralin, and oryzalin. nih.govfrontiersin.org Much of the research has been driven by the need to control weeds in various agricultural systems. ekb.egresearchgate.net
Resistance Studies: With the widespread and prolonged use of these herbicides, weed resistance became a significant area of study. The first cases of resistance were reported after about a decade of persistent application. nih.govfrontiersin.org Research has since focused on the genetic and biochemical mechanisms of resistance, including target-site mutations in tubulin genes and non-target-site metabolic resistance. nih.govfrontiersin.orgnih.govuwa.edu.au
Environmental Fate and Degradation: As with many agrochemicals, the environmental persistence, soil mobility, and degradation pathways of dinitroanilines have been a major focus of academic and regulatory research. researchgate.netekb.egresearchgate.net
Significance of 3,4-Dimethyl-2,6-Dinitroaniline within Chemical Sciences
While not a commercial herbicide itself, this compound is significant primarily as a chemical intermediate. Its most notable role is in the synthesis of pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline), a widely used pre-emergent herbicide. epo.orggoogle.comnih.govebi.ac.uk The synthesis of pendimethalin often involves the nitration of N-substituted 3,4-dimethylaniline (B50824), or the nitration of 3,4-dimethylaniline to produce this compound, which is then further reacted. epo.orggoogle.com
The compound is also of academic interest as:
A degradation product of pendimethalin. Studies on the photodecomposition of pendimethalin have identified 2,6-dinitro-3,4-dimethylaniline as one of the resulting substances, which is crucial for understanding the environmental fate of the parent herbicide. ekb.eg
A model compound for studying the chemical properties, reactions, and structural characteristics of dinitroaniline derivatives. ontosight.airesearchgate.net Its defined structure allows for investigation into reaction mechanisms, such as nitration, and the influence of substituents on the aniline (B41778) ring.
Overview of Key Research Areas Pertaining to this compound
Scholarly research involving this compound is concentrated in a few specialized areas:
Synthetic Chemistry: A primary focus is on the efficient and safe synthesis of this compound and its derivatives. Research includes optimizing the nitration of 3,4-dimethylaniline and exploring novel synthetic routes, such as using continuous-flow microreactors to improve safety and yield. epo.orggoogle.comrsc.org Patents often describe detailed processes for its preparation as a precursor to more complex molecules like pendimethalin. epo.orggoogle.comgoogle.com
Structural Analysis: The molecular structure of dinitroaniline derivatives is a subject of investigation. Techniques like X-ray crystallography are employed to understand the spatial arrangement of the nitro and methyl groups and their influence on the molecule's properties and intermolecular interactions. rsc.orgnih.govnih.gov
Analytical Chemistry: Developing reliable methods for the detection and quantification of dinitroanilines, including intermediates and degradation products, is crucial for quality control and environmental monitoring. Research in this area involves creating and refining chromatographic and spectrophotometric techniques. nih.govnih.govresearchgate.net
Environmental Chemistry: Studies investigate the breakdown of related herbicides like pendimethalin, where this compound appears as a metabolite. This research is vital for assessing the environmental impact and persistence of these agrochemicals. ekb.eg
Reaction Kinetics: Some research explores the reactivity of dinitroaniline compounds. For instance, kinetic and equilibrium studies have been conducted on the interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide (B78521) ions to characterize the complex reaction processes. researchgate.net
Methodological Approaches Employed in the Scholarly Study of this compound
A variety of scientific methods are used to synthesize, analyze, and characterize this compound and its related compounds.
Synthesis and Purification:
Nitration: The primary method for synthesis involves the nitration of a substituted aniline using a mixture of nitric acid and sulfuric acid. google.com Process parameters such as temperature, reaction time, and solvent are carefully controlled to optimize yield and minimize by-products. google.com
Continuous-Flow Microreactors: Modern approaches utilize microreactor technology for dinitration, offering better control over reaction conditions and enhancing safety. rsc.org
Crystallization: Recrystallization from various solvents is used to purify the final product. The choice of solvent can affect crystal morphology and purity.
Analytical and Characterization Techniques: The table below summarizes the key analytical methods used in the study of this compound.
| Methodological Approach | Purpose and Application | Typical Findings/Data Generated |
| Gas Chromatography (GC) | Separation and quantification of volatile dinitroaniline compounds and their by-products. Often coupled with an electron capture detector (ECD) for high sensitivity. nih.gov | Retention times, peak areas for quantification, assessment of purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation and determination of dinitroanilines in various matrices like soil and water. nih.gov Used for quality control to quantify residual isomers and by-products. | Chromatograms showing separation of components, quantification of compound concentration. |
| Mass Spectrometry (MS) | Identification of compounds by determining their mass-to-charge ratio. Commonly coupled with GC (GC-MS) to identify unknown degradation products or synthesis by-products. ekb.egnih.gov | Mass spectra with characteristic fragmentation patterns, molecular ion peaks for identification (e.g., m/z 211 for 2,6-dinitro-3,4-dimethylaniline). ekb.egnih.gov |
| Spectrophotometry (UV-Vis) | Quantitative analysis based on the absorption of light. Methods are developed where the dinitroaniline is converted into a colored azo dye for measurement at a specific wavelength. researchgate.net | Absorbance spectra, determination of concentration based on a calibration curve. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure by analyzing the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR spectra showing chemical shifts and coupling constants that confirm the arrangement of atoms. rsc.orgacs.org |
| X-ray Crystallography | Determination of the three-dimensional atomic and molecular structure of a crystalline compound. rsc.orgnih.govresearchgate.net | Crystal data (space group, cell dimensions), bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. nih.govnih.gov |
Physicochemical Properties of this compound The following table presents key computed properties for the compound.
| Property | Value |
| Molecular Formula | C₈H₉N₃O₄ |
| Molecular Weight | 211.17 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 52584-30-8 |
| SMILES | CC1=CC(=C(C(=C1C)N+[O-])N)N+[O-] nih.gov |
| XLogP3 | 2.7 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTNLJYRURGLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40318-31-8 | |
| Record name | 3,4-dimethyl-2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 3,4 Dimethyl 2,6 Dinitroaniline
Classical Nitration Approaches to Dinitroaniline Synthesis
The most conventional method for synthesizing dinitroanilines involves the direct nitration of an appropriate aniline (B41778) precursor. beilstein-journals.org This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid. wikipedia.org However, the high reactivity of the aniline ring and the directing effects of the substituents present significant challenges in controlling the regioselectivity and preventing unwanted side reactions. spcmc.ac.in
Regioselectivity and Yield Optimization in Dinitration Reactions of Dimethylaniline Precursors
The synthesis of 3,4-dimethyl-2,6-dinitroaniline begins with the precursor 3,4-dimethylaniline (B50824). The amino group is a powerful activating group and is ortho-, para- directing, while the methyl groups are also activating and ortho-, para- directing. The direct dinitration of 3,4-dimethylaniline must achieve nitration at the 2 and 6 positions, which are both ortho to the amino group.
A significant challenge in the nitration of anilines is the high reactivity of the amino group, which can be easily oxidized by the nitrating mixture. spcmc.ac.in To circumvent this, the amino group is often protected, for instance by acetylation to form an acetanilide. This moderates the activating effect of the amino group and directs nitration to the desired positions. wikipedia.org Another approach involves the reductive alkylation of 3,4-dimethylaniline, followed by nitration with concentrated nitric acid to produce the N-alkylated 2,6-dinitro derivative. epo.org
The regioselectivity is highly dependent on the reaction conditions. For instance, in the nitration of aniline itself, the product distribution between para and meta isomers can be a near 50/50 split because the reaction involves an equilibrium between the highly reactive aniline and the less reactive, meta-directing anilinium ion. wikipedia.org For substituted anilines like 3,4-dimethylaniline, the interplay between the directing effects of the amino and methyl groups, along with the reaction acidity, determines the final isomer distribution. Processes have been developed that involve nitrating 3,4-dimethylaniline to form this compound, which is then used in subsequent reactions, though these can suffer from low yields and the need to separate by-products. google.com
Influence of Nitrating Agents and Reaction Conditions on this compound Formation
The choice of nitrating agent and the reaction conditions are critical for maximizing the yield of this compound while minimizing side products.
Nitrating Agents:
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. wikipedia.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org The concentration of sulfuric acid is crucial; nitration of the NN-dimethylanilinium ion is effective in 83-90% sulfuric acid, but below this concentration, autocatalysis involving nitrous acid can occur, leading to different products. psu.edu
Nitric Acid in Organic Solvents: Using nitric acid in solvents like acetic anhydride (B1165640) or dichloromethane (B109758) can offer milder reaction conditions. beilstein-journals.orgspcmc.ac.in For example, nitration of highly activated rings can sometimes be achieved with nitric acid in water or an organic solvent to effect mononitration. spcmc.ac.in
Other Nitrating Agents: A variety of other nitrating agents exist, such as nitroguanidine, urea (B33335) nitrate (B79036), and ammonium (B1175870) nitrate in the presence of sulfuric acid, which can nitrate arene rings in high yields. uri.edu The use of dinitrogen tetroxide complexes with metal nitrates has also been reported for selective nitration. acs.org
Reaction Conditions:
Temperature: Nitration reactions are highly exothermic, and temperature control is essential to prevent over-nitration and decomposition. beilstein-journals.org For the nitration of N-alkylated 3,4-dimethylaniline derivatives, temperatures are often maintained in the range of 35°C to 70°C. google.com
Water Content: The presence of water can significantly impact the reaction. In mixed acid nitrations, water generated during the reaction dilutes the acid, reducing its efficacy. beilstein-journals.org The water content in the nitration mixture has been shown to influence the product composition in the synthesis of related N-alkylated 3,4-dimethyl-2,6-dinitroanilines. google.com
Catalysts: While not always necessary for activated rings, catalysts can improve selectivity. For instance, nitrous acid can catalyze the nitration of the NN-dimethylanilinium ion in less acidic media, though this can lead to different product profiles. psu.edu
A patent describes a process for nitrating N-(1-ethylpropyl)-3,4-dimethylaniline using a mixed acid solution of nitric and sulfuric acid in an ethylene (B1197577) dichloride solvent at 35°C, yielding the desired 2,6-dinitroaniline (B188716) product. google.com This highlights the industrial relevance of carefully controlled nitration conditions.
Alternative Synthetic Routes to this compound
While classical nitration is a primary route, alternative methods are continuously being developed to improve efficiency, selectivity, and safety.
Tandem Reactions and One-Pot Syntheses for Dinitroaniline Scaffolds
Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity. mdpi.com For dinitroaniline synthesis, a one-pot approach can be highly desirable.
Research has demonstrated the synthesis of N-alkylated-3,4-dimethyl-2,6-dinitroaniline derivatives via a one-step dinitration in a continuous-flow microreactor, which avoids issues of oxidation or over-nitration common in batch processes. beilstein-journals.org Another approach involves the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst, combining hydrogenation and N-methylation in one pot. researchgate.net While not directly producing the target compound, this illustrates the principle of tandem processes that could be adapted. Copper-catalyzed tandem reactions have also been used to synthesize benzimidazolone scaffolds from 2-nitroanilines, showcasing the potential of catalysis in one-pot procedures for aniline derivatives. rsc.orgrsc.org
Transition Metal-Catalyzed Methods in Aryl Nitration for this compound Precursors
Transition metal catalysis offers powerful tools for regioselective C-H functionalization, including nitration. These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution.
Palladium-Catalyzed Nitration: Palladium catalysts, in conjunction with specific ligands, have been used for the cross-coupling of aryl chlorides with sodium nitrite (B80452) to form nitroaromatics. google.com This could be a potential route to a nitrated precursor of this compound.
Copper-Catalyzed Nitration: Copper(II) chloride has been used as a catalyst with Fe(NO₃)₃ as the nitro source for the regioselective ortho-nitration of anilines bearing a directing group. psgcas.ac.in Spinel ferrites containing copper (CuFe₂O₄) have been employed as nanocatalysts for the highly regioselective dinitration of toluene, significantly improving the yield of 2,4-dinitrotoluene, which suggests potential applicability to other aromatic systems. lookchem.com
Other Transition Metals: Various transition metal complexes, including those of cobalt, manganese, and nickel, have been shown to mediate the nitration of aromatic compounds under mild conditions using nitric acid. researchgate.net
These catalyzed methods often operate under milder conditions and can offer superior regioselectivity compared to traditional mixed-acid nitrations.
Derivatization and Functionalization of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive sites are the amino group and the two nitro groups.
Reactions at the Amino Group: The amino group can undergo N-alkylation. A patented process describes the reaction of 2,6-dinitro-3,4-dialkyl alkoxy benzene (B151609) with an amine to form N-alkyl-3,4-dialkyl-2,6-dinitroaniline. epo.org This indicates that the amino group of the parent this compound could be similarly functionalized. The amino group can also be converted into other functional groups via diazotization followed by a Sandmeyer or related reaction, although this can be a low-yield process for this class of compounds. google.com
Reduction of the Nitro Groups: The nitro groups are readily reduced to amino groups using various reducing agents such as tin or iron in hydrochloric acid, or through catalytic hydrogenation. spcmc.ac.in Selective reduction of one nitro group in a dinitro compound is possible with specific reagents like sodium sulfide (B99878) or ammonium polysulfide. This would yield diamino derivatives, which are valuable precursors for heterocyclic synthesis, such as the formation of benzimidazoles. psgcas.ac.in
Nucleophilic Aromatic Substitution: The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). Halogens or other leaving groups positioned ortho or para to the nitro groups can be readily displaced by nucleophiles. While the parent compound lacks a suitable leaving group, derivatization to introduce one (e.g., via a Sandmeyer reaction on one of the reduced nitro groups) would open up this pathway for further functionalization.
The functionalization of this compound and its derivatives is a key step in the synthesis of more complex molecules, including herbicides like pendimethalin (B1679228). epo.org The interplay of the different functional groups allows for a rich chemistry and the creation of a library of related compounds.
Reactions at the Amino Group of this compound
The primary amino group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through alkylation, acylation, and diazotization reactions.
N-Alkylation: The nucleophilic character of the amino group, though diminished by the electron-withdrawing nitro groups, allows for N-alkylation to produce N-alkyl-3,4-dialkyl-2,6-dinitroanilines. This reaction is particularly important for the synthesis of herbicides like pendimethalin. One synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a catalyst. For instance, the reaction of 2,6-dinitro-3,4-dimethylanisole with 1-ethylpropylamine, catalyzed by calcium chloride, yields N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline. epo.org The reaction is typically stirred at a temperature of 25-30°C for 24 hours. epo.org
Another method involves the direct nitration of an N-alkylated 3,4-dimethylaniline. For example, N-(1-ethylpropyl)-3,4-dimethylaniline can be nitrated using a mixture of nitric acid and sulfuric acid in a solvent like ethylene dichloride to yield the desired N-alkylated dinitroaniline derivative. google.com
Acylation: The amino group of this compound can undergo acylation with acylating agents such as acid anhydrides or acid chlorides. This reaction is a common strategy to introduce an acyl group onto the nitrogen atom, which can serve as a protective group or modulate the compound's biological activity. researchgate.netlibretexts.org The reaction is typically carried out in the presence of a base. researchgate.net For instance, the acetylation of aniline derivatives can be achieved using acetic anhydride in the presence of a base like pyridine. libretexts.org This modification can be useful to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. libretexts.orglibretexts.org
Diazotization: The primary aromatic amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. echemi.comcabidigitallibrary.org This diazotization reaction is a versatile tool for further synthetic transformations. The resulting diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as anilines or phenols, to form azo dyes. echemi.comcabidigitallibrary.org For example, the diazonium salt of hydrolyzed pendimethalin (which would yield the diazonium salt of this compound) can be coupled with aniline to produce a red-colored azo dye. echemi.comcabidigitallibrary.org
The Sandmeyer reaction provides another important pathway for the derivatization of the diazonium salt. This reaction allows for the replacement of the diazonium group with a variety of substituents, including chloro, bromo, and cyano groups, by reacting the diazonium salt with the corresponding copper(I) salt. A described process involves the nitration of 3,4-dimethylaniline to form this compound, which is then subjected to a Sandmeyer reaction to produce 3,4-dimethyl-2,6-dinitro-chlorobenzene, although this particular route is noted to suffer from low yields. epo.orggoogle.com
Modifications of the Nitro Groups in this compound
The two nitro groups on the aromatic ring of this compound are susceptible to reduction, offering a pathway to various amino-substituted derivatives. The reduction can be controlled to achieve either partial or complete conversion of the nitro groups.
Selective Reduction of a Single Nitro Group: It is possible to selectively reduce one of the two nitro groups, typically the one at the ortho position to the amino group, due to its specific electronic and steric environment. google.comresearchgate.net This selective reduction can be achieved using various reducing agents. For instance, microbial degradation of the related herbicide pendimethalin by fungi like Fusarium oxysporum and Paecilomyces varioti has been shown to result in the reduction of one nitro group. Chemical methods, such as the use of sodium sulfide (Na₂S) or other sulfide reagents (the Zinin reduction), are known to selectively reduce one nitro group in polynitroaromatic compounds. google.com The preference for the reduction of the ortho nitro group is a common observation in the reduction of dinitroanilines. google.comresearchgate.net
Complete Reduction to Diamine: The complete reduction of both nitro groups in this compound leads to the formation of 3,4-dimethyl-1,2,6-triaminobenzene. This can be achieved using stronger reducing agents or more forcing reaction conditions. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas, or using metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid. cabidigitallibrary.org
Electrophilic Aromatic Substitution on the Aromatic Ring of this compound
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the two nitro groups and the amino group (which is protonated under the acidic conditions often used for these reactions). The presence of these groups makes reactions like halogenation, nitration, and Friedel-Crafts alkylation or acylation very difficult to achieve. libretexts.orgresearchgate.net
The amino group is a strong activating group; however, in the presence of strong acids required for many electrophilic aromatic substitution reactions, it is protonated to form an anilinium ion, which is a meta-directing deactivator. Even without protonation, the strong deactivation by the two nitro groups would significantly hinder electrophilic attack.
To achieve substitution, it is often necessary to first modify the existing functional groups. For example, the amino group can be acetylated to reduce its activating effect and prevent over-reaction or side reactions. libretexts.orglibretexts.org This strategy is commonly employed in the electrophilic substitution of anilines. scribd.com However, even with this modification, the strong deactivating effect of the two nitro groups would likely still inhibit most electrophilic aromatic substitution reactions on the this compound core.
Reaction Mechanisms and Chemical Reactivity of 3,4 Dimethyl 2,6 Dinitroaniline
Nucleophilic Aromatic Substitution Pathways Involving 3,4-Dimethyl-2,6-Dinitroaniline
Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic compounds like this compound. The reaction is facilitated by the presence of the two nitro groups, which stabilize the intermediate formed during the substitution process. libretexts.org The general mechanism is a two-step addition-elimination process. dalalinstitute.com
The SNAr mechanism proceeds via the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer or anionic σ-complex. libretexts.orgdalalinstitute.comarkat-usa.org For dinitroanilines, the UV-visible spectra in the presence of nucleophiles are consistent with the reversible formation of these complexes. researchgate.net The negative charge of the σ-complex is delocalized across the carbon atoms of the ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. libretexts.org
In the case of substituted 2,6-dinitroanilines, nucleophilic attack can occur at various positions. Studies on related dinitroaniline herbicides, such as those with N-alkyl substituents, have shown that nucleophiles like hydroxide (B78521) (HO⁻) can add to an unsubstituted carbon position on the ring. rsc.orgresearchgate.net For instance, the interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (pendimethalin) with hydroxide ions leads to a dianionic species where one HO⁻ group adds to the unsubstituted ring position (C-5) of an anion formed by initial deprotonation. researchgate.net A similar pathway is expected for this compound.
The formation of the σ-complex is typically the rate-determining step, followed by the rapid elimination of a leaving group to restore the aromaticity of the ring. dalalinstitute.com However, in some cases, the decomposition of the complex can be rate-limiting. cdnsciencepub.com
Substituents on the dinitroaniline ring significantly influence the kinetics and thermodynamics of SNAr reactions. Electron-withdrawing groups, such as the nitro groups at positions 2 and 6, strongly activate the ring toward nucleophilic attack by stabilizing the anionic σ-complex intermediate. libretexts.org Conversely, electron-donating groups generally deactivate the ring.
The methyl groups at the C-3 and C-4 positions in this compound exert both electronic and steric effects. Electronically, they are weakly activating for electrophilic substitution but deactivating for nucleophilic substitution compared to an unsubstituted ring. Sterically, the C-3 methyl group can hinder the approach of nucleophiles to the adjacent C-2 and C-4 positions.
The amino group (-NH₂) and its N-alkylated derivatives also play a crucial role. Kinetic studies on related dinitroanilines show that the size of the N-alkyl groups can affect the planarity of the amino group with the aromatic ring. Larger alkyl chains can force the nitrogen's lone pair of electrons out of alignment with the ring's π-system, which hinders its ability to donate electron density to the ring and thus influences reactivity. cdnsciencepub.comresearchgate.net The table below summarizes kinetic and equilibrium data for the reaction of the structurally similar N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide ions, illustrating the complex processes involved.
| Process | Description | Rate/Equilibrium Constant |
|---|---|---|
| Fast Process | Protonation-deprotonation of the 3-methyl group | Protonation rate = 0.19 s⁻¹ |
| Slow Process | Formation of a dianionic σ-complex by HO⁻ addition | Data for rate and equilibrium constants reported in the study |
Reduction Reactions of the Nitro Groups in this compound
The nitro groups of this compound are susceptible to reduction, a reaction that is fundamental to its metabolism and chemical transformation. The reduction can proceed via catalytic or electrochemical methods, typically yielding amino groups.
Catalytic hydrogenation is an effective method for reducing the nitro groups of dinitroanilines to the corresponding amines. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. semanticscholar.org Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). semanticscholar.orgtandfonline.com The reaction often proceeds through a series of intermediates, where the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).
The reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, can influence the reaction rate and selectivity. semanticscholar.org For instance, the hydrogenation of 2,4-dinitroanilines can be controlled to achieve selective reduction of one nitro group over the other. tandfonline.com In some cases, such as the hydrogenation of o-aminonitrobenzenes in carboxylic acid solutions, the reduction can be followed by an intramolecular cyclization to form benzimidazole (B57391) derivatives. researchgate.net The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, a derivative of the title compound, is achieved through the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (B124093) and hydrogen, using a Pt/C catalyst in a phosphate (B84403) buffer, highlighting a related industrial process. google.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd/C, Pt/C, Raney Copper | semanticscholar.orgtandfonline.com |
| Hydrogen Source | H₂ gas | semanticscholar.org |
| Solvent | Ethanol, Acetic Acid | semanticscholar.orgtandfonline.com |
| Temperature | 25-85 °C | semanticscholar.orgtandfonline.com |
| Pressure | 1-10 bar | semanticscholar.org |
The nitro groups of this compound can also be reduced electrochemically. This process involves the transfer of electrons from an electrode surface to the molecule, typically in a solution containing a supporting electrolyte. The reduction pathway for nitroaromatic compounds generally involves a series of electron and proton transfer steps, forming nitroso and hydroxylamine (B1172632) intermediates en route to the final amine product. dtic.mil
The specific products formed and their distribution depend heavily on the experimental conditions, including the electrode material, applied potential, and the pH of the electrolyte solution. monash.eduresearchgate.net For the related compound 3,4-dimethyl-2,6-dinitrophenol, cyclic voltammetry studies show irreversible reduction peaks corresponding to the sequential reduction of the nitro groups. The steric hindrance from the methyl substituents can influence these redox pathways. In some cases, the electrochemical reduction of related azo dyes has been shown to produce 2,4-dimethylaniline (B123086) as a product, demonstrating the feasibility of reducing the nitro precursor to the corresponding diamine structure electrochemically. nih.gov
Thermal and Photochemical Decomposition Mechanisms of this compound
Dinitroaniline compounds are known to be susceptible to degradation under the influence of heat and light. These decomposition pathways are environmentally significant and affect the persistence of these compounds. nih.gov
Thermal decomposition of the dinitroaniline structure requires elevated temperatures. For the related herbicide pendimethalin (B1679228), which shares the this compound core structure, the decomposition temperature is approximately 200°C. google.com This suggests that the core ring structure of this compound possesses considerable thermal stability. Thermal decomposition processes can be complex, involving the cleavage of substituent groups and breakdown of the aromatic ring.
Photochemical decomposition is a more significant degradation pathway for dinitroanilines under environmental conditions. nih.govfrontiersin.org Exposure to sunlight can induce degradation. cambridge.org A key photochemical reaction for N-substituted dinitroanilines is dealkylation. For example, the photolysis of pendimethalin has been shown to cleave the N-(1-ethylpropyl) group to yield 2,6-dinitro-3,4-dimethylaniline, the title compound of this article. ekb.eg Further degradation can involve the reduction of the nitro groups. ekb.eg A comparative study on the photodecomposition of various dinitroaniline herbicides on soil plates showed that all were more susceptible to degradation in sunlight compared to dark conditions, with varying rates of decomposition. cambridge.org
| Dinitroaniline Herbicide | % Photodecomposition |
|---|---|
| Pendimethalin | 9.9 |
| Isopropalin | 8.2 |
| Butralin | 9.0 |
| Trifluralin | 18.4 |
| Oryzalin | 26.6 |
| Nitralin | 40.6 |
Kinetic Studies of Thermal Stability and Degradation Pathways
The thermal stability of dinitroaniline compounds is a critical factor in their environmental persistence and transformation. While specific kinetic studies focusing solely on this compound are not extensively documented, research on related dinitroaniline herbicides provides insight into its likely behavior. Thermal decomposition has been observed for most dinitroaniline herbicides. cambridge.org For instance, pendimethalin, a closely related compound, is noted for its high melting point and low vapor pressure, which contribute to its thermal stability and reduce susceptibility to degradation at elevated temperatures. ekb.eg
Degradation of dinitroanilines can occur through various pathways, and temperature can influence these processes. Studies on pendimethalin have shown that its degradation increases with rising soil temperatures. ekb.eg In the context of microbial degradation, which is also temperature-dependent, this compound has been identified as a metabolite. For example, the bacterium Bacillus circulans and the fungus Rhizoctonia bataticola are capable of degrading pendimethalin to this compound through oxidative dealkylation. researchgate.netrsc.org Similarly, Azotobacter chroococcum and the fungi Fusarium oxysporum and Paecilomyces varioti also produce this compound as a metabolite. rsc.org
Table 1: Identified Microbial Degradation Metabolites of Pendimethalin
| Precursor Compound | Metabolite | Degrading Organism |
| Pendimethalin | This compound | Bacillus circulans researchgate.net |
| Pendimethalin | This compound | Rhizoctonia bataticola rsc.org |
| Pendimethalin | This compound | Azotobacter chroococcum rsc.org |
| Pendimethalin | This compound | Fusarium oxysporum rsc.org |
| Pendimethalin | This compound | Paecilomyces varioti rsc.org |
Photolytic Cleavage and Radical Generation from this compound
Dinitroaniline herbicides are known to be susceptible to photodecomposition, a process driven by the absorption of light, particularly in the visible region of the spectrum (350-450 nm). nih.govacs.org This light absorption can lead to the cleavage of chemical bonds and the formation of various photoproducts. The photodecomposition of dinitroanilines is generally more significant in sunlight compared to dark conditions. cambridge.org
The compound this compound is a known photolytic degradation product of the herbicide pendimethalin. ekb.eg The photolysis of pendimethalin involves the loss of its N-alkyl group to form 2,6-dinitro-3,4-dimethylaniline. ekb.eg This indicates that the core structure of this compound is a potential endpoint in the photodegradation cascade of more complex dinitroanilines.
The mechanisms of dinitroaniline photolysis are complex and can involve multiple pathways. One proposed mechanism involves the excitation of a nitro group, which then abstracts a hydrogen atom from an N-alkyl moiety, leading to a biradical intermediate that can undergo further reactions. nih.govjst.go.jp Another pathway may involve the displacement of a nitro group through a radical or photonucleophilic reaction. acs.org
The generation of radical species is a key feature of the photolysis of nitroaromatic compounds. While direct studies on radical generation from this compound are limited, the photochemistry of related compounds suggests the formation of various radicals. The photolysis of dinitroaniline herbicides can proceed via free-radical oxidation. escholarship.org In aqueous environments, the presence of hydroxyl radicals (•OH), which can be formed during photolysis, can oxidize the side chains on the aromatic ring and hydroxylate the benzene (B151609) ring itself. escholarship.org The formation of radical-anions from nitroaromatic compounds in basic solutions has also been reported, suggesting another potential pathway for radical involvement in the degradation process. acs.org
Table 2: Identified Photodegradation Products of Pendimethalin
| Precursor Compound | Photodegradation Product | Reference |
| Pendimethalin | 2,6-dinitro-3,4-dimethylaniline | ekb.eg |
| N-sec-butyl-4-tert-butyl-2,6-dinitroaniline | 4-tert-butyl-2,6-dinitroaniline | acs.org |
The study of photolytic cleavage and radical generation is essential for understanding the environmental fate of this compound and other related compounds, as these processes dictate their transformation into other chemical species.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 2,6 Dinitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3,4-Dimethyl-2,6-Dinitroaniline in solution and the solid state. It provides critical information on the connectivity, spatial arrangement, and electronic environment of the atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of hydrogen and carbon atoms. For this compound, the electron-withdrawing nature of the two nitro groups and the electron-donating amino and methyl groups lead to a wide dispersion of chemical shifts. The steric hindrance and electronic effects of the ortho-nitro groups significantly influence the chemical shifts of the amino protons and the aromatic ring proton.
To definitively assign these resonances and establish the molecular framework, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this compound, a key correlation would be expected between the lone aromatic proton (H-5) and the protons of the adjacent methyl group at position C-4. This cross-peak would unambiguously confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling). columbia.eduyoutube.com This is crucial for assigning the carbon signals. For instance, the signal for the aromatic C-5 carbon would show a correlation to the H-5 proton. Similarly, the carbon signals for the two methyl groups would correlate with their respective methyl proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing longer-range correlations (typically 2-4 bonds) between protons and carbons. youtube.comipb.pt It allows for the connection of quaternary (non-protonated) carbons to nearby protons. For this compound, HMBC is critical for assigning the substituted aromatic carbons. For example, the aromatic proton H-5 would show correlations to the quaternary carbons C-3, C-4, and C-6, as well as the protonated carbon C-1. The protons of the C-3 methyl group would show correlations to C-2, C-3, and C-4, definitively placing it on the ring. researchgate.net
The expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations are summarized in the tables below. The predicted shifts are based on the analysis of similar substituted nitroaniline structures. asm.orgrasayanjournal.co.innih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| H-5 | Aromatic CH | ~7.8-8.2 | Deshielded by adjacent nitro group (C-6) |
| NH₂ | Amine NH₂ | ~6.0-6.5 | Broad signal, deshielded but involved in H-bonding |
| CH₃ (at C-3) | Methyl CH₃ | ~2.3-2.5 | Typical aromatic methyl shift |
| CH₃ (at C-4) | Methyl CH₃ | ~2.2-2.4 | Typical aromatic methyl shift |
| C-1 | Aromatic C-NH₂ | ~145-150 | Shielded by NH₂, deshielded by ortho NO₂ |
| C-2 | Aromatic C-NO₂ | ~130-135 | Strongly deshielded by NO₂ |
| C-3 | Aromatic C-CH₃ | ~138-142 | Substituted aromatic carbon |
| C-4 | Aromatic C-CH₃ | ~135-140 | Substituted aromatic carbon |
| C-5 | Aromatic CH | ~125-130 | Aromatic CH adjacent to nitro group |
| C-6 | Aromatic C-NO₂ | ~140-145 | Strongly deshielded by NO₂ |
| CH₃ (at C-3) | Methyl CH₃ | ~18-20 | Typical aromatic methyl carbon |
| CH₃ (at C-4) | Methyl CH₃ | ~17-19 | Typical aromatic methyl carbon |
Interactive Table: Key Predicted HMBC Correlations
| Proton | Correlated Carbons (²JCH, ³JCH) | Significance |
| H-5 | C-1, C-3, C-4, C-6 | Connects the aromatic proton to all adjacent substituted carbons. |
| CH₃ (at C-3) | C-2, C-4, C-1 | Confirms the position of the methyl group at C-3. |
| CH₃ (at C-4) | C-3, C-5, C-6 | Confirms the position of the methyl group at C-4. |
| NH₂ | C-1, C-2, C-6 | Confirms the position of the amino group and its proximity to the nitro groups. |
In the solid state, molecules are held in a rigid lattice, and their NMR signals are influenced by the specific crystalline arrangement. Solid-State NMR (SS-NMR) is a powerful tool for studying phenomena like crystal polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net
Crystal Polymorphism Analysis: Different polymorphs of this compound would have distinct crystal packing, leading to different intermolecular interactions. These differences manifest in the SS-NMR spectra as variations in the isotropic chemical shifts of carbon and nitrogen atoms. nih.govresearchgate.net ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can clearly distinguish between polymorphs by revealing unique sets of signals for each distinct molecular conformation or packing environment within the crystal lattice. nih.gov The nitro and amino groups are particularly sensitive to their local environment, making ¹⁵N SS-NMR a highly informative technique for detecting polymorphism. nih.govpsu.edu
Molecular Dynamics: SS-NMR can also probe molecular motions within the crystal. dur.ac.uk For this compound, key dynamic processes include the rotation of the methyl (CH₃) groups and the potential rotation or libration (restricted oscillation) of the nitro (NO₂) and amino (NH₂) groups. acs.orgresearchgate.net By measuring parameters like spin-lattice relaxation times (T₁) at various temperatures, the energy barriers for these rotational processes can be determined. For example, hindered rotation of the sterically crowded nitro groups would be observable through variable-temperature SS-NMR experiments. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Nitro (NO₂) Group Vibrations: The two nitro groups give rise to strong and distinct absorption bands. The asymmetric stretching vibration (νas(NO₂)) typically appears as a strong band in the IR spectrum, while the symmetric stretch (νsym(NO₂)) is also prominent. The presence of two nitro groups may lead to a splitting of these bands. rasayanjournal.co.inmdpi.com
Amino (NH₂) Group Vibrations: The primary amine group exhibits characteristic N-H stretching vibrations. An asymmetric stretch (νas(NH₂)) and a symmetric stretch (νsym(NH₂)) are expected. Their positions are highly sensitive to hydrogen bonding. rasayanjournal.co.inniscpr.res.in In addition, an NH₂ scissoring (bending) mode is typically observed at a lower wavenumber. rasayanjournal.co.in
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric N-H Stretch (νas(NH₂)) | 3450 - 3500 | Medium | Weak |
| Symmetric N-H Stretch (νsym(NH₂)) | 3350 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium | Medium-Strong |
| Asymmetric NO₂ Stretch (νas(NO₂)) | 1520 - 1560 | Very Strong | Medium |
| Symmetric NO₂ Stretch (νsym(NO₂)) | 1330 - 1370 | Very Strong | Strong |
| NH₂ Scissoring (δ(NH₂)) | 1600 - 1640 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| NO₂ Bending/Wagging | 800 - 900 | Strong | Weak |
Data compiled from studies on similar nitroaniline compounds. rasayanjournal.co.inniscpr.res.inscispace.comresearchgate.net
The proximity of the amino group to a nitro group at the ortho position (C-2) strongly suggests the formation of an intramolecular hydrogen bond (N-H···O-N). This interaction significantly influences the vibrational frequencies of the NH₂ group. niscpr.res.incdnsciencepub.com
The presence of this intramolecular hydrogen bond causes a redshift (a shift to lower frequency) in the N-H stretching bands compared to an aniline (B41778) where such bonding is absent. researchgate.net The magnitude of this shift provides an indication of the hydrogen bond's strength. Furthermore, the separation between the asymmetric and symmetric N-H stretching frequencies (Δν = νas - νsym) is larger in intramolecularly hydrogen-bonded ortho-nitroanilines compared to non-bonded anilines. niscpr.res.in
In the solid state, intermolecular hydrogen bonds may also form between the amino group of one molecule and a nitro group of a neighboring molecule, leading to further shifts and broadening of the N-H and N-O stretching bands. Variable-concentration studies in a non-polar solvent can help distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of their elemental compositions. fiveable.me
Upon ionization, typically via electron impact (EI) or chemical ionization (CI), the this compound molecular ion ([M]⁺˙) is formed. This ion is often unstable and undergoes characteristic fragmentation, providing a structural fingerprint.
A plausible fragmentation pathway would involve:
Loss of a Nitro Group: Cleavage of a C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in an [M - 46]⁺ ion.
Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (NO) is a common pathway for nitroaromatic compounds, yielding an [M - 30]⁺ ion.
Loss of a Methyl Radical: Cleavage of a methyl radical (•CH₃) from the aromatic ring can produce an [M - 15]⁺ ion.
Sequential Losses: Further fragmentation can occur, such as the loss of a second nitro group or other small molecules like HCN from the fragmented ring structure.
Interactive Table: Predicted Key Fragments for this compound in Mass Spectrometry
| Ion | Proposed Formula | Calculated m/z | Fragmentation Step |
| Molecular Ion | [C₈H₉N₃O₄]⁺˙ | 211.0593 | Ionization |
| [M - 15]⁺ | [C₇H₆N₃O₄]⁺ | 196.0358 | Loss of •CH₃ |
| [M - 30]⁺ | [C₈H₉N₂O₃]⁺˙ | 181.0637 | Loss of NO |
| [M - 46]⁺ | [C₈H₉N₂O₂]⁺ | 165.0664 | Loss of •NO₂ |
| [M - 47]⁺ | [C₈H₈N₂O₂]⁺˙ | 164.0586 | Loss of •OH from a rearranged nitro group |
Calculated m/z values are for the monoisotopic mass. researchgate.net
Isotopic Analysis: HRMS can resolve ions with very similar masses, and it precisely measures the relative abundance of isotopic peaks. fiveable.menih.gov The isotopic pattern of the molecular ion and its fragments serves as a powerful confirmation of the elemental formula. For example, the presence of a small M+1 peak with an abundance of approximately 8.8% relative to the M peak would be consistent with a molecule containing eight carbon atoms (8 x 1.1%). Similarly, the M+1 peak will have a contribution from the three nitrogen atoms (3 x 0.37%). scirp.org This isotopic signature analysis helps to confidently identify the compound and its fragments in complex mixtures. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. For this compound, MS/MS analysis reveals characteristic fragmentation patterns that are crucial for its identification and differentiation from its isomers.
When analyzed using techniques like electrospray ionization (ESI) in positive mode, the molecule readily forms a protonated species, [M+H]⁺, with a precursor m/z of 212.0671. nih.gov Subsequent fragmentation of this precursor ion through higher-energy collisional dissociation (HCD) leads to a series of product ions. The fragmentation of dinitroaniline compounds typically involves the loss of nitro groups (-NO₂) and other small neutral molecules. Common fragmentation pathways include the homolytic cleavage of the C-NO₂ bond to lose NO₂ (46 Da) or the loss of HONO (47 Da) following rearrangement.
In a documented MS2 spectrum for the [M+H]⁺ ion of this compound, several key fragment ions are observed. nih.gov The table below summarizes the most prominent peaks from a high-resolution mass spectrometry analysis.
Table 1: High-Resolution MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragmentation Mode | Collision Energy | Observed Product Ions (m/z) | Relative Intensity |
|---|---|---|---|---|
| 212.0671 | HCD | 30% | 76.0181 | 999 |
| 65.0387 | 266 | |||
| 105.0447 | 131 | |||
| 78.0338 | 128 | |||
| 66.0339 | 118 |
Data sourced from MassBank accession MSBNK-HBM4EU-HB002904. nih.gov
The complex pattern of low mass fragments suggests significant ring cleavage following the initial losses. The differentiation from isomers, such as 2,4-isomers, can be achieved by comparing these distinct fragmentation patterns.
Accurate Mass Measurement for Elemental Composition Verification of Derivatives
Accurate mass measurement is a critical step in chemical analysis, providing high-precision mass data that allows for the determination of a compound's elemental composition. This is typically performed using high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments.
For this compound, the theoretical exact mass can be calculated from the sum of the most abundant isotopes of its constituent atoms (C₈H₉N₃O₄).
Monoisotopic Mass: 211.05930578 Da nih.gov
This calculated value can be compared against experimental data to confirm the elemental composition with a high degree of confidence. For instance, the protonated molecule [M+H]⁺ has been experimentally observed at an m/z of 212.0671, which aligns with the theoretical mass plus the mass of a proton, well within the low ppm error range expected of high-resolution instruments. nih.gov This verification is essential, particularly when identifying metabolites or derivatives in complex matrices, ensuring that the assigned structure corresponds to the correct elemental formula.
Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.06659 | 142.0 |
| [M+Na]⁺ | 234.04853 | 149.7 |
| [M-H]⁻ | 210.05203 | 146.1 |
Data calculated using CCSbase. uni.lu
X-ray Crystallography for Precise Solid-State Structural Determination
While a specific, publicly available crystal structure for this compound was not identified in the searched literature, extensive crystallographic studies on closely related dinitroaniline derivatives provide significant insight into its expected solid-state structure. The analysis of these analogues allows for a detailed and scientifically grounded prediction of the molecular geometry and intermolecular interactions.
Crystal Packing and Supramolecular Assembly of this compound
The crystal packing of substituted nitroanilines is predominantly governed by a combination of hydrogen bonding and π-π stacking interactions. In dinitroanilines, the amino group (-NH₂) acts as a hydrogen bond donor, while the nitro groups (-NO₂) are strong hydrogen bond acceptors.
It is expected that in the crystal lattice of this compound, molecules will form chains or sheets stabilized by intermolecular N-H···O hydrogen bonds between the amino group of one molecule and a nitro group of a neighboring molecule. researchgate.netiucr.org The presence of two nitro groups offers multiple acceptor sites. Furthermore, steric hindrance from the ortho-substituted nitro and methyl groups will significantly influence which interactions are favored.
The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the three-dimensional structure. The specific arrangement (e.g., parallel-displaced or T-shaped) will depend on the interplay between maximizing attractive π-π interactions and minimizing steric repulsion between the substituents. In many substituted nitroanilines, these interactions lead to the formation of one-dimensional chains or two-dimensional layered structures. researchgate.net
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The molecular geometry of this compound is heavily influenced by electronic and steric effects. Analysis of the analogue N,3-Dimethyl-4-bromo-2,6-dinitroaniline provides valuable data for comparison. electronicsandbooks.com
The C-N bond connecting the amino group to the aromatic ring is expected to have significant double-bond character due to conjugation of the nitrogen lone pair with the electron-withdrawing nitro groups. This results in a shorter bond length compared to a typical C-N single bond. In a similar structure, this distance was found to be 1.320 Å, indicating strong conjugation. electronicsandbooks.com
Steric hindrance between the ortho-substituents (the methyl group at position 3 and the nitro group at position 2, and the amino group and the nitro group at position 6) will cause these groups to twist out of the plane of the benzene (B151609) ring. This twisting relieves steric strain but can reduce the orbital overlap required for resonance. The dihedral angles between the nitro groups and the aromatic ring plane are therefore expected to be non-zero. The amino group may also exhibit a pyramidal geometry and be rotated from the ring plane. researchgate.net
Table 3: Representative Bond Distances and Angles from an Analogous Dinitroaniline Structure
| Parameter | Bond/Angle | Expected Value Range (based on analogues) |
|---|---|---|
| Bond Length | C(aromatic)-N(amino) | 1.32 - 1.36 Å |
| C(aromatic)-N(nitro) | 1.46 - 1.48 Å | |
| N-O (nitro) | 1.21 - 1.22 Å | |
| Bond Angle | O-N-O (nitro) | 122 - 124° |
| C-C-C (in ring) | ~120° (with distortions) |
Values are based on data for N,3-Dimethyl-4-bromo-2,6-dinitroaniline and other substituted dinitroanilines. electronicsandbooks.comresearchgate.net
Electronic Absorption and Emission Spectroscopy for Elucidating Excited State Dynamics
The electronic properties of this compound are defined by its donor-acceptor (D-A) structure. The electron-donating amino group (-NH₂) and the two strongly electron-withdrawing nitro groups (-NO₂) are linked through the π-system of the benzene ring. This arrangement gives rise to distinct spectroscopic characteristics.
Characterization of Electronic Transitions and Charge Transfer Phenomena
The UV-visible absorption spectrum of dinitroaniline derivatives is characterized by intense, low-energy absorption bands corresponding to intramolecular charge transfer (ICT) transitions. researchgate.net Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the donor part of the molecule (the amino group and the aromatic ring) to an orbital centered on the acceptor part (the nitro groups).
This ICT transition from the ground state to the excited state results in a significant change in the molecule's dipole moment. acs.org The energy of this transition, and thus the position of the absorption maximum (λ_max), is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the highly polar excited state is stabilized more than the ground state, typically leading to a red shift (bathochromic shift) in the absorption spectrum.
For 2,6-dinitroaniline (B188716) systems, the strong electron-releasing amino group enhances conjugation between the two nitro groups, leading to charge-delocalized radical anions upon reduction. researchgate.net Similarly, in the neutral molecule, the electronic communication between the donor and the two acceptors dictates the excited state dynamics. The presence of two methyl groups on the ring provides additional weak electron-donating character and steric influence, which can modulate the electronic properties and excited-state energy levels. While many dinitroaniline compounds are fluorescent, the emission properties can be highly dependent on factors like steric hindrance, which may promote non-radiative decay pathways and lead to weak fluorescence. rsc.org
Photophysical Properties and Fluorescence Quenching Studies
The dinitroaniline structure of these compounds gives rise to distinct photophysical behaviors, particularly their ability to quench the fluorescence of other molecules. This property has been extensively utilized in the development of analytical methods for their detection and in studying their interactions with biological systems.
Photophysical Properties
The photophysical properties of dinitroaniline derivatives are characterized by strong absorption in the UV-visible region. For instance, Pendimethalin (B1679228) exhibits a characteristic yellow color due to its absorption of light in the visible spectrum. icm.edu.pl The UV-visible absorption spectrum of Pendimethalin in methanol (B129727) shows a maximum absorption wavelength (λmax) at 251 nm. In another study, the absorption spectrum was measured over a wavelength range of 240–550 nm. researchgate.net The molar absorptivity coefficient (ε) for Pendimethalin at 253.7 nm has been determined to be 11,240 ± 1030 M⁻¹cm⁻¹. researchgate.net
While dinitroaniline compounds themselves are generally weakly fluorescent, their primary significance in photophysics lies in their potent fluorescence quenching abilities. nih.gov This quenching is a key feature in various analytical and biological studies.
Fluorescence Quenching Studies
The ability of Pendimethalin to quench the fluorescence of various fluorophores is a well-documented phenomenon. This quenching can occur through different mechanisms, including static quenching, dynamic quenching, and Förster Resonance Energy Transfer (FRET). The specific mechanism often depends on the interacting fluorophore and the surrounding environment.
Fluorescence quenching has been employed to study the interaction of Pendimethalin with proteins, such as human serum albumin (HSA). The binding of Pendimethalin to HSA leads to a quenching of the intrinsic tryptophan fluorescence of the protein, indicating the formation of a complex. nih.govrsc.orgacs.org The binding constant (K_a) for the Pendimethalin-HSA complex has been reported to be in the order of 10⁴ M⁻¹, suggesting a moderately strong interaction. nih.govnih.gov Thermodynamic analysis of this interaction, based on fluorescence quenching data at different temperatures, has revealed that both hydrophobic interactions and hydrogen bonding play a crucial role in stabilizing the complex. nih.govrsc.org
The Stern-Volmer equation is a common tool used to analyze fluorescence quenching data. The equation relates the decrease in fluorescence intensity to the concentration of the quencher:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. edinst.comedinst.com The Stern-Volmer constant provides a measure of the efficiency of quenching.
Fluorescence quenching has also formed the basis for the development of sensitive analytical methods for the detection of Pendimethalin. For example, a fluorometric sensing assay using anthracene-incorporated pyrimidinone/thione probes demonstrated superior selectivity and sensitivity for Pendimethalin detection via fluorescence quenching. acs.org In another approach, the fluorescence of a bi-dansylated oxacalixarene was effectively quenched by Pendimethalin.
The quenching of chlorophyll (B73375) fluorescence by Pendimethalin is another area of significant research, particularly in understanding its herbicidal mechanism of action. Pendimethalin has been shown to interfere with the photosystem II (PSII) in plants, leading to a decrease in the maximum quantum yield of photosynthesis. nih.govmdpi.com
Below are data tables summarizing key findings from various fluorescence quenching studies involving Pendimethalin.
Table 1: Binding Parameters of Pendimethalin with Human Serum Albumin (HSA) from Fluorescence Quenching Studies
| Parameter | Value | Study Reference |
| Binding Constant (K_a) | ~10⁴ M⁻¹ | nih.govnih.gov |
| Thermodynamic Driver | Hydrophobic interactions and hydrogen bonding | nih.govrsc.org |
Table 2: Fluorescence Quenching-Based Detection of Pendimethalin
| Fluorescent Probe | Quenching Observation | Limit of Detection (LOD) | Study Reference |
| Anthracene-incorporated pyrimidinone/thione probes | Effective fluorescence quenching | 367.8 pM | acs.org |
| Bi-dansylated Oxacalixarene | Significant fluorescence quenching | - |
Table 3: Effect of Pendimethalin on Chlorophyll Fluorescence
| Plant System | Observed Effect | Study Reference |
| Rice (Oryza sativa) | Decrease in effective quantum yield of PSII | mdpi.com |
| Soybean (Glycine max) | Induced stress on PSII | nih.gov |
Computational and Theoretical Investigations of 3,4 Dimethyl 2,6 Dinitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, molecular geometry, and reactivity of 3,4-Dimethyl-2,6-Dinitroaniline.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distribution
Furthermore, DFT can be employed to analyze the electronic distribution within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative and not based on published research for this specific compound.)
| Parameter | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Ab Initio Calculations of Energetic Profiles for Reaction Pathways
Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods can be used to calculate the energetic profiles of potential reaction pathways for this compound. For instance, the degradation pathways of this molecule in the environment could be elucidated by calculating the activation energies and reaction energies for various proposed mechanisms.
Investigating reaction pathways, such as the reduction of the nitro groups or oxidation of the methyl groups, would provide valuable information on its environmental fate and potential for transformation into other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations could provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound.
Simulation of Intermolecular Interactions and Aggregation Behavior
By simulating a system containing multiple molecules of this compound, MD can be used to study its aggregation behavior. These simulations can reveal how individual molecules interact with each other through forces such as van der Waals interactions and hydrogen bonding. Understanding these interactions is crucial for predicting the physical properties of the compound in its condensed phases.
Solvent Effects on the Conformation and Reactivity of this compound
The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed analysis of solvation effects. Such studies could predict how the molecule's shape and electronic properties change in different solvents, which is important for understanding its behavior in various environmental compartments.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. While no specific QSPR models for this compound have been identified in the literature, the development of such models would be a valuable endeavor.
By compiling a dataset of related dinitroaniline compounds with known properties, a QSPR model could be developed to predict properties of this compound, such as its solubility, boiling point, and toxicity. These predictive models are useful for assessing the environmental impact and potential hazards of chemicals for which experimental data is scarce.
Development of Descriptors Correlating Structure with Reactivity Parameters
A cornerstone of computational toxicology and drug design is the development of molecular descriptors through methods like Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors are numerical values that encode distinct structural or physicochemical features of a molecule. For the dinitroaniline class, these descriptors are essential for correlating the molecular structure with its chemical reactivity and, consequently, its biological activity.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a primary method for deriving these descriptors. For instance, studies on substituted dinitroaniline analogues have employed DFT methods to investigate a range of local and global reactivity descriptors. nih.gov The electronic environment of this compound is dominated by the interplay between the electron-donating amino (-NH₂) group and the two strongly electron-withdrawing nitro (-NO₂) groups, which significantly influences the molecule's reactivity.
Key molecular descriptors relevant to the dinitroaniline class include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net Other electronic descriptors are the dipole moment, Mulliken charges (which describe the partial charge distribution on atoms), electronegativity (χ), and global hardness. nih.govresearchgate.net For dinitroanilines, electronegativity has been found to be a particularly effective descriptor of their general characteristics. nih.gov
Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a classic descriptor that measures a compound's lipophilicity. This is vital for dinitroanilines as it influences their environmental fate, transport, and ability to cross biological membranes to reach their target sites. researchgate.net
Steric Descriptors: These parameters describe the size and shape of the molecule. They are crucial for understanding how a dinitroaniline analogue might fit into the binding site of a biological target, such as tubulin. researchgate.net
The table below summarizes some of the key descriptors used in the computational analysis of dinitroaniline derivatives.
| Descriptor Category | Specific Descriptor | Significance for Reactivity & Activity | Typical Calculation Method |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Density Functional Theory (DFT) |
| Electronic | Dipole Moment | Relates to the polarity of the molecule, influencing solubility and intermolecular interactions. | DFT, Semi-empirical methods |
| Electronic | Electrophilicity/Nucleophilicity Index | Quantifies the ability of the molecule to accept or donate electrons in a reaction. nih.gov | DFT (based on HOMO/LUMO energies) |
| Hydrophobic | Octanol-Water Partition Coefficient (log P) | Measures lipophilicity, affecting absorption, distribution, and membrane permeability. researchgate.net | Computational algorithms (e.g., XLogP3) nih.gov |
| Steric | Molecular Volume/Surface Area | Describes the size and shape, which is critical for binding to target proteins like tubulin. researchgate.net | Molecular mechanics or quantum mechanics |
Predictive Models for Novel Dinitroaniline Analogues
The molecular descriptors developed for dinitroanilines serve as the foundation for building predictive computational models. These models aim to forecast the biological activity or other properties of novel, untested analogues, guiding synthetic chemistry efforts toward more promising compounds. The two primary modeling techniques used for this purpose are QSAR and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling establishes a mathematical relationship between the calculated descriptors (the "structure") and an experimentally measured biological endpoint (the "activity"). For dinitroanilines, this activity could be herbicidal potency, antiparasitic efficacy, or toxicity. nih.gov The process involves:
Data Set Assembly: A "training set" of dinitroaniline analogues with known biological activities is compiled.
Descriptor Calculation: A wide range of descriptors (electronic, hydrophobic, steric, etc.) are calculated for each molecule in the training set.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to identify the descriptors that best correlate with the observed activity, generating a predictive equation. researchgate.net
Validation: The model's predictive power is rigorously tested using internal validation techniques and, ideally, an external set of compounds not used in the model's creation.
These validated QSAR models can then be used to screen virtual libraries of novel dinitroaniline analogues, prioritizing the most promising candidates for synthesis and experimental testing. Tools like the OECD QSAR Toolbox can be used to search for structural analogues and apply existing models to predict properties like toxicity. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dinitroaniline analogue) when bound to a second molecule (a receptor, typically a protein). The primary mode of action for dinitroaniline herbicides is the inhibition of microtubule assembly by binding to the protein tubulin. frontiersin.orgnih.gov
Docking simulations for dinitroaniline analogues with tubulin can:
Predict the binding affinity (a measure of how strongly the ligand binds).
Identify the key amino acid residues in the binding pocket that interact with the ligand. nih.gov
Elucidate the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govnih.gov
By understanding these interactions, researchers can rationally design novel analogues of compounds like this compound with modified functional groups to enhance binding affinity and selectivity for the target protein, potentially leading to more effective and safer herbicides or other bioactive agents. nih.gov
The table below outlines the general workflow for developing predictive models for novel dinitroaniline analogues.
| Modeling Step | Objective | Key Computational Tools/Methods | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | Identify the biological target responsible for the desired effect. | Literature review, bioinformatics. | For dinitroanilines, the primary target is tubulin. frontiersin.org |
| 2. Data Collection | Assemble a set of known active and inactive dinitroaniline analogues. | Chemical databases, scientific literature. | A "training set" of molecules with experimental activity data. |
| 3. Descriptor Calculation (QSAR) | Quantify the physicochemical properties of the molecules in the training set. | DFT, molecular mechanics, specialized software. | A matrix of numerical descriptors for each molecule. |
| 4. Model Building & Validation (QSAR) | Develop and validate a statistical model linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | A predictive QSAR equation with statistical validation metrics. |
| 5. Molecular Docking | Predict the binding mode and affinity of analogues to the target protein. | Docking software (e.g., AutoDock, GOLD). | Binding scores and visualization of ligand-protein interactions. nih.gov |
| 6. Virtual Screening & Rational Design | Use the models to predict the activity of new, unsynthesized analogues. | QSAR models, docking results. | A prioritized list of novel candidate molecules for synthesis. |
Environmental Fate and Degradation Mechanisms of 3,4 Dimethyl 2,6 Dinitroaniline
Abiotic Degradation Pathways in Environmental Matrices
The breakdown of 3,4-Dimethyl-2,6-Dinitroaniline in the environment, independent of living organisms, occurs through processes like photodegradation and hydrolysis.
Photodegradation under Simulated Sunlight Conditions
When exposed to sunlight, dinitroaniline herbicides, a class of compounds that includes the parent compound of this compound (pendimethalin), can undergo decomposition. ekb.egcambridge.org Studies have shown that photodecomposition rates are higher in sunlight compared to dark conditions. cambridge.org For instance, after seven days of exposure to solar radiation, pendimethalin (B1679228) exhibited 9.9% photodecomposition. cambridge.org The process of photodegradation can involve reactions such as oxidative dealkylation and nitro reduction. ekb.eg In some cases, the presence of substances like titanium dioxide can significantly speed up the photolysis of the parent compound. ekb.eg
One of the degradation products identified after sunlight exposure is 2,6-dinitro-3,4-dimethylaniline, which is another name for this compound. ekb.eg This indicates that photodegradation of larger dinitroaniline herbicides can lead to the formation of this specific compound. ekb.eg The stability of these compounds to light is a key factor in their environmental persistence. nih.gov
Hydrolysis and Oxidation Reactions in Aquatic Environments
In aquatic environments, dinitroaniline herbicides are generally stable to hydrolysis. nih.gov However, other chemical reactions can occur. The degradation of the parent compound, pendimethalin, can be influenced by various factors, including the presence of oxidizing agents. nih.gov
Research on the photocatalytic degradation of pendimethalin has identified several intermediate products. nih.gov While this compound itself is a product of degradation, further reactions can occur. For example, the oxidation of one of the methyl groups on the parent compound can lead to the formation of other related molecules. ekb.eg Additionally, the reduction of one of the nitro groups to an amine group is another possible transformation pathway in the environment. ekb.eg
Biotic Transformation and Biodegradation by Microorganisms
Microorganisms play a crucial role in the breakdown of this compound and related compounds in soil and water.
Microbial Metabolism of Dinitroanilines in Soil and Water Systems
The degradation of dinitroaniline herbicides is primarily carried out by soil microorganisms, with fungi being major contributors. cambridge.orgrsc.org The rate of degradation is influenced by environmental conditions, proceeding faster in warm, moist, and anaerobic (oxygen-deficient) environments compared to cool, dry, and aerobic (oxygen-rich) conditions. cambridge.org The half-life of dinitroanilines can range from 7 to 27 days under anaerobic conditions and from 19 to 132 days under aerobic conditions. cambridge.org
Several types of microorganisms, including bacteria and fungi, are capable of degrading pendimethalin, often using it as a source of carbon and energy. researchgate.netniscair.res.inekb.eg These degradation reactions can include oxidation, reduction, hydrolysis, and dealkylation. rsc.org For example, a yeast strain identified as Clavispora lusitaniae (YC2) was found to degrade 74% of a 200 mg/L pendimethalin solution within eight days. nih.gov Similarly, bacteria such as Bacillus megaterium have shown the ability to significantly reduce pendimethalin levels in liquid medium, with a half-life of 5.6 days compared to 53.4 days in a control medium. researchgate.netekb.eg
Identification of Microbial Degradation Products and Pathways
The microbial breakdown of dinitroaniline herbicides like pendimethalin results in various degradation products, with this compound being a frequently identified metabolite. rsc.orgresearchgate.netniscair.res.inekb.eg This compound is typically formed through the process of oxidative dealkylation, where the N-alkyl side chain of the parent herbicide is removed. niscair.res.inekb.eg
Several microbial species have been shown to produce this compound from pendimethalin, including:
Azotobacter chroococcum rsc.orgnih.gov
Rhizoctonia bataticola rsc.orgnih.gov
Fusarium oxysporum rsc.orgnih.gov
Paecilomyces varioti rsc.orgnih.gov
Bacillus circulans researchgate.netniscair.res.in
Bacillus lehensis XJU researchgate.net
Pseudomonas aeruginosa strains rjas.org
In many cases, this compound is considered a terminal metabolite, meaning it is resistant to further breakdown by the same microorganisms. ekb.eg For instance, while Bacillus circulans can degrade pendimethalin to this compound, this metabolite does not appear to be further metabolized by the bacterium. niscair.res.inekb.eg
Other degradation pathways for pendimethalin have also been identified, such as nitroreduction, which leads to the formation of compounds like 6-aminopendimethalin. researchgate.netniscair.res.innih.gov The specific metabolic pathway and resulting products can vary depending on the microbial species involved. rsc.orgnih.gov
Environmental Persistence and Mobility Studies
Dinitroaniline herbicides, including by extension their degradation products like this compound, are known to be strongly adsorbed to soil particles, particularly organic matter. cambridge.orgnih.gov This strong binding limits their mobility in soil, making them relatively immobile. cambridge.orgresearchgate.net
The persistence of these compounds in the soil can be significant. Studies on pendimethalin have shown a half-life of up to 90 days in soil. rsc.org In some cases, a residual amount of the herbicide (10-15%) can remain in the soil for up to 300-400 days after application, following various transformation processes. nih.gov The persistence of these compounds is influenced by factors such as soil type, temperature, and moisture content. ekb.eg For example, the degradation of pendimethalin increases with higher soil temperatures and moisture levels. ekb.eg
Due to their low water solubility and high affinity for soil organic matter, dinitroanilines have a low potential to leach into groundwater. nih.govresearchgate.net However, their persistence in the upper soil layers can still pose environmental concerns. nih.govresearchgate.net
Adsorption-Desorption Behavior in Soil and Sediment Systems
The interaction of this compound with soil and sediment particles is a critical factor in determining its environmental mobility and bioavailability. As a member of the dinitroaniline chemical family, its behavior is largely governed by the principles of soil organic matter partitioning.
Research on dinitroaniline herbicides has consistently shown a strong affinity for soil colloids, particularly organic matter. This class of compounds is known to be strongly adsorbed by most soil types. orst.educambridge.org The degree of adsorption is often linearly related to the amount of herbicide present and is more closely correlated with the soil's organic matter content than other physical or chemical properties. cambridge.org
While specific studies on the adsorption-desorption of this compound are limited, general findings for pendimethalin and its metabolites indicate that they bind tightly to soil particles. who.int This strong binding suggests that this compound would also exhibit limited desorption, remaining largely associated with the solid phase of soil and sediment. The mechanisms behind this strong adsorption include hydrophobic interactions and the formation of bonds with organic functional groups within the soil matrix.
The addition of organic amendments to the soil, such as compost, can further increase the potential for entrapment and sorption of dinitroaniline compounds. This is due to the provision of more binding sites for the molecules. nih.gov
General Adsorption Characteristics of Dinitroaniline Herbicides
| Property | Description | Reference |
| Adsorption Strength | Generally high, leading to strong binding to soil particles. | orst.edu |
| Primary Adsorbent | Soil organic matter is the most significant factor influencing adsorption. | cambridge.org |
| Mobility | Low mobility in most soil types due to strong adsorption. | researchgate.net |
Leaching Potential and Transport Modeling in the Environment
The potential for a chemical to leach through the soil profile and contaminate groundwater is directly related to its adsorption characteristics and water solubility. Given the strong adsorption of dinitroaniline compounds to soil particles, their leaching potential is generally considered to be low. orst.eduwho.int
Studies on the parent compound, pendimethalin, have shown it to be essentially immobile in a variety of soil types. epa.gov Even under conditions of simulated heavy rainfall, the majority of the herbicide remains in the upper layers of the soil. researchgate.net Research investigating the leaching of pendimethalin and its transformation products in silty loam soil found that while some unknown transformation products were detected in the leachate, they were at concentrations too low to be quantified. researchgate.netidosi.org This suggests that while some movement of metabolites like this compound may occur, it is likely to be minimal.
The low water solubility of dinitroaniline herbicides further limits their mobility in the soil-water environment. iastate.edu Any molecules that are not adsorbed to soil particles are less likely to be transported with percolating water.
Transport modeling for dinitroaniline herbicides generally predicts limited downward movement in the soil column. researchgate.net The high affinity for soil and sediment particles means that runoff and erosion are more likely transport pathways for these compounds than leaching. epa.gov
Advanced Analytical Methodologies for 3,4 Dimethyl 2,6 Dinitroaniline Research
Chromatographic Techniques for Separation and Quantification in Complex Matricesnih.govnih.govnih.govsigmaaldrich.comfrontiersin.org
Chromatographic methods are the cornerstone for the analysis of 3,4-Dimethyl-2,6-Dinitroaniline, providing the necessary separation from interfering substances and enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modesnih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of dinitroaniline compounds, including this compound. nih.gov Its adaptability is enhanced by the use of various detection modes, tailored to the specific analytical requirements.
UV-Vis detection is a common and robust method for quantifying dinitroanilines. For instance, a study on the photodegradation of the related herbicide pendimethalin (B1679228) utilized HPLC with UV detection to monitor the concentration of the parent compound and its degradation products. rsc.org The selection of an appropriate wavelength, often corresponding to the maximum absorbance of the analyte, is critical for achieving optimal sensitivity.
The choice of the stationary phase and mobile phase composition is paramount for achieving efficient separation. Reversed-phase columns, such as C18, are frequently employed for the analysis of dinitroanilines. sigmaaldrich.commdpi.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, often with the addition of a buffer to control the pH and improve peak shape. mdpi.com For example, a method for the analysis of butralin, another dinitroaniline herbicide, utilized an Eclipse Plus C18 column with a mobile phase of acetonitrile and water. mdpi.com
The following table summarizes typical HPLC parameters used for the analysis of dinitroaniline herbicides:
| Parameter | Details |
| Column | Reversed-phase (e.g., C18, Phenyl) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 100 µL |
The development of HPLC methods often involves optimizing various parameters to achieve the desired resolution, sensitivity, and analysis time. This can include adjusting the mobile phase gradient, flow rate, and column temperature.
Gas Chromatography (GC) Coupled with Mass Spectrometry for Trace Analysisnih.govsigmaaldrich.com
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds like this compound. nih.govsigmaaldrich.com This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex environmental and biological samples. nih.gov
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification and quantification.
A study on the determination of dinitroaniline herbicides in tissue and excreta utilized GC with electron capture detection, a highly sensitive detector for halogenated and nitro-containing compounds. nih.govoup.com This approach achieved recoveries greater than 80% for concentrations in the 0.1 to 1.0 µg/g range. nih.govoup.com More recently, GC-MS/MS (tandem mass spectrometry) has been employed for the simultaneous analysis of multiple pesticide residues, including dinitroanilines, in complex matrices like Chinese material medica. nih.gov The use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure helps to minimize matrix effects and improve the accuracy of the results. nih.gov
The following table outlines typical GC-MS parameters for the analysis of dinitroaniline herbicides:
| Parameter | Details |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped temperature program to separate analytes |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
The selection of appropriate mass-to-charge ratios (m/z) for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can significantly enhance the sensitivity and selectivity of the GC-MS analysis.
Advanced Spectroscopic Methods for In Situ Detection and Monitoringnih.gov
Spectroscopic techniques offer the advantage of providing real-time or near-real-time information about the presence and concentration of this compound, often without the need for extensive sample preparation.
Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and highly sensitive technique for the detection of trace amounts of analytes. nih.govspectroscopyonline.com It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. rsc.orgscirp.org This enhancement can be several orders of magnitude, enabling the detection of molecules at very low concentrations. nih.govmdpi.com
The application of SERS for the detection of dinitroaniline compounds is a promising area of research. The presence of nitro groups in the structure of this compound can lead to characteristic Raman bands that are enhanced in the SERS spectrum, facilitating its identification. The development of novel SERS substrates with high enhancement factors and reproducibility is an active area of investigation. nih.govmdpi.com For instance, hybrid substrates composed of gold nanoparticles and carbon nanodots have shown significant signal amplification for the detection of herbicides. rsc.org
The following table summarizes key aspects of SERS for the detection of nitroaromatic compounds:
| Feature | Description |
| Principle | Enhancement of Raman scattering by plasmonic nanostructures. |
| Substrates | Gold (Au) or Silver (Ag) nanoparticles, nanorods, or structured surfaces. scirp.org |
| Advantages | High sensitivity, molecular specificity, potential for in-situ analysis. nih.gov |
| Challenges | Substrate reproducibility, signal stability, matrix interference. |
Computational modeling, such as Density Functional Theory (DFT), can be used to understand the interaction between the analyte and the SERS substrate, aiding in the interpretation of the spectra and the design of more effective substrates. scirp.org
Time-Resolved Spectroscopy for Reaction Intermediate Characterization
Time-resolved spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions by monitoring the formation and decay of transient species, such as reaction intermediates. The photodegradation of dinitroaniline herbicides is a relevant area where this technique can provide valuable insights. frontiersin.orgscispace.comnih.gov
A study on the interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide (B78521) ions identified several kinetic processes, with the slowest leading to the formation of a dianionic species. researchgate.net While direct time-resolved spectroscopic studies on this compound are not extensively reported in the provided context, the principles can be applied to investigate its reaction pathways. For example, the photodegradation of the related herbicide pendimethalin has been shown to proceed through oxidative dealkylation and nitro reduction, leading to the formation of intermediates such as N-propyl-3,4-dimethyl-2,6-dinitroaniline and 2,6-dinitro-3,4-dimethylaniline. ekb.eg
Electrochemical Methods for Detection and Reaction Monitoringnih.gov
Electrochemical methods offer a simple, rapid, and cost-effective alternative for the detection and monitoring of electroactive compounds like this compound. nih.gov The presence of reducible nitro groups in its structure makes it amenable to analysis by techniques such as voltammetry and polarography. tandfonline.comjocpr.com
Cyclic voltammetry (CV) can be used to study the electrochemical behavior of dinitroaniline compounds and to investigate their interaction with other molecules. tandfonline.com For example, the electrochemical behavior of dinitramine, a structurally related herbicide, has been studied using CV and differential pulse voltammetry (DPV) to understand its interaction with DNA. tandfonline.com The reduction of the nitro groups produces well-defined cathodic peaks, the potential and current of which can be related to the concentration of the analyte.
Differential pulse polarography (DPP) is another sensitive electrochemical technique that has been applied to the determination of dinitroaniline herbicides. jocpr.com A DPP method for the analysis of flumetralin, based on the reduction of a nitro group at a dropping mercury electrode, was successfully used for its determination in formulations and environmental samples. jocpr.com
The following table highlights key features of electrochemical methods for dinitroaniline analysis:
| Technique | Principle | Application |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Study of redox behavior, reaction mechanisms. tandfonline.com |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep to enhance sensitivity. | Quantitative analysis of trace levels. tandfonline.com |
| Differential Pulse Polarography (DPP) | A voltammetric method using a dropping mercury electrode. | Determination in various matrices. jocpr.com |
The development of chemically modified electrodes can further enhance the selectivity and sensitivity of electrochemical detection methods for this compound.
Voltammetry for Redox Behavior and Concentration Determination
Voltammetry is a powerful electrochemical technique for investigating the redox properties of electroactive species like dinitroaniline compounds. The presence of two nitro groups (-NO₂) on the aniline (B41778) ring makes these molecules susceptible to electrochemical reduction, a process that forms the basis for their voltammetric determination. The electrochemical reduction of dinitroaniline herbicides at a mercury electrode has been described, involving an examination of the electrode process and a proposed reduction mechanism. researchgate.net
The process typically involves the irreversible reduction of the nitro groups to hydroxylamine (B1172632) or amine functionalities. Cyclic Voltammetry (CV) is often employed to study this redox behavior, revealing irreversible reduction peaks. The specific potential at which reduction occurs and the characteristics of the voltammetric peaks provide qualitative and quantitative information about the analyte.
For precise quantification, particularly at low concentrations, more sensitive voltammetric techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are utilized. nih.gov These methods enhance the signal-to-noise ratio, allowing for lower detection limits compared to classical CV. For instance, studies on the related dinitroaniline herbicide Butralin demonstrated a detection limit of 6 x 10⁻⁸ M using differential pulse polarography. researchgate.net Similarly, the analysis of Trifluralin using SWV and DPV on a specialized nano-ink sensor achieved a low limit of quantification (LLOQ) of 0.005 mM. nih.gov The choice of supporting electrolyte and its pH is critical for optimizing the analysis; for example, a Britton-Robinson buffer of pH 4.0 was found to be the optimal medium for the analysis of Butralin and Isopropalin. researchgate.net
Table 1: Voltammetric Determination of Dinitroaniline Herbicides
| Analyte | Voltammetric Technique | Electrode/Sensor | Linear Range | Limit of Detection (LOD) / LLOQ | Source |
|---|---|---|---|---|---|
| Trifluralin | CV | Ag-citrate/GQDs nano-ink | 0.008–1 mM | 0.008 mM (LLOQ) | nih.gov |
| Trifluralin | DPV, SWV | Ag-citrate/GQDs nano-ink | 0.005–0.04 mM | 0.005 mM (LLOQ) | nih.gov |
| Butralin | Differential Pulse Polarography | Mercury Electrode | Not Specified | 6 x 10⁻⁸ M (LOD) | researchgate.net |
| Isopropalin | Differential Pulse Polarography | Mercury Electrode | Not Specified | 1.5 x 10⁻⁸ M (LOD) | researchgate.net |
This table is interactive. Users can sort columns by clicking on the headers.
Sensor Development for Environmental Monitoring of Dinitroaniline Compounds
The need for continuous and on-site monitoring of environmental pollutants like dinitroaniline herbicides has driven the development of specialized sensors. mdpi.com These sensors aim to provide rapid, selective, and highly sensitive detection, overcoming the limitations of traditional, lab-based chromatographic methods. researchgate.net Electrochemical and optical sensors are two prominent categories that have shown significant promise. mdpi.comresearchgate.net
Fluorescent Sensors: One innovative approach involves the use of fluorescent nanomaterials. For example, fluorescent carbon dots (CDs) derived from vitamin B1 have been engineered to create a sensor for 2,4-dinitroaniline (B165453). researchgate.net The sensor operates on a fluorescence quenching mechanism, where the presence of 2,4-dinitroaniline diminishes the fluorescence intensity of the CDs. This method demonstrated excellent sensitivity with a detection limit as low as 0.05 μmol L⁻¹ and was successfully applied to measure the analyte in real water samples. researchgate.net
Molecularly Imprinted Polymers (MIPs): Another advanced strategy is the use of molecularly imprinted polymers (MIPs) as synthetic recognition elements, often described as "plastic antibodies." mdpi.comle.ac.uk These polymers are created with cavities that are sterically and chemically complementary to a specific target molecule. Fluorescent nano-MIPs (F-nanoMIPs) have been developed for the detection of 2,4-dinitroaniline, showing a linear response and a limit of detection of 6 nM. le.ac.ukresearchgate.net The integration of MIPs with plasmonic sensors, which utilize surface plasmon resonance (SPR), further enhances sensitivity and provides a robust platform for monitoring contaminants in water. mdpi.com
Electrochemical Nanosensors: Leveraging the unique properties of nanomaterials, researchers have designed highly sensitive electrochemical sensors. A nanosensor using a glassy carbon electrode modified with reduced graphene oxide-polyethylene imine-silver nanoparticles (rGO-PEI-AgNPs) was developed for the sensitive detection of the dinitroaniline herbicide trifluralin. nih.gov This sensor achieved a very low quantification limit of 1 nM in human plasma, showcasing the power of nanomaterials in amplifying the electrochemical signal. nih.gov The development of such nanobiosensors is considered a powerful alternative for environmental analysis due to the speed and accuracy they offer. researchgate.net
Table 2: Performance of Advanced Sensors for Dinitroaniline Compounds
| Analyte | Sensor Type | Principle / Recognition Element | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| 2,4-Dinitroaniline | Fluorescent Sensor | Carbon Dots (CDs) | 0.2-20 µmol L⁻¹ | 0.05 µmol L⁻¹ | researchgate.netresearchgate.net |
| 2,4-Dinitroaniline | Fluorescent Nanosystem | Molecularly Imprinted Polymer (nanoMIP) | 10 nM - 2.71 μM | 6 nM | le.ac.ukresearchgate.net |
This table is interactive. Users can sort columns by clicking on the headers.
These advanced analytical methodologies, from sophisticated voltammetric techniques to innovative sensor platforms, represent the forefront of research for the detection and monitoring of this compound and its chemical relatives.
Role of 3,4 Dimethyl 2,6 Dinitroaniline in Chemical Synthesis and Industrial Processes
Precursor in the Synthesis of Specialty Chemicals and Intermediates
As an intermediate, 3,4-Dimethyl-2,6-Dinitroaniline is a foundational material that undergoes further chemical transformation to produce high-value products. Its primary utility is found in the manufacturing of colorants and agrochemicals.
Application in Dye Chemistry and Pigment Manufacturing
Aniline (B41778) derivatives are a well-established class of compounds used as precursors in the synthesis of dyes and pigments. The presence of the amino group on the benzene (B151609) ring allows for diazotization reactions, which are fundamental in the creation of a wide array of azo dyes. While dinitroanilines, in general, are used as intermediates for dyes, the specific application of this compound in large-scale dye manufacturing is less documented than its role in agrochemicals. ontosight.aichemicalbook.com Its structural properties, however, suggest its potential as a precursor for certain colorants. cymitquimica.comvulcanchem.com The nitro groups on the aromatic ring act as powerful chromophores, contributing to the color properties of any resultant dye molecules.
Utilization in the Production of Agrochemical Intermediates
The most significant industrial application of this compound is as a key intermediate in the synthesis of dinitroaniline herbicides, most notably Pendimethalin (B1679228). lookchem.comgoogle.com This class of herbicides is produced through the nitration of substituted aniline derivatives. lookchem.com
The synthesis pathway often begins with 3,4-dimethylaniline (B50824), which is N-alkylated. For instance, in the production of Pendimethalin, 3,4-dimethylaniline is reacted with a ketone (like 3-pentanone) via reductive amination to form N-(1-ethylpropyl)-3,4-dimethylaniline. rsc.org This intermediate is then subjected to a dinitration step to yield the final product.
Alternatively, processes have been developed where 3,4-dimethylaniline is first nitrated to produce this compound. google.com This compound then serves as the direct precursor to the final herbicide. However, a more common industrial route involves the nitration of N-alkylated anilines. lookchem.com In one documented process, N-(1-ethylpropyl)-3,4-dimethylaniline is treated with a mixture of nitric acid and sulfuric acid to introduce the two nitro groups at the 2 and 6 positions of the benzene ring, producing Pendimethalin. google.com
Another synthetic approach involves the nucleophilic substitution of a halogenated precursor. For example, 3,4-dimethyl-2,6-dinitro-chlorobenzene can be reacted with an appropriate amine to form the final agrochemical. epo.org this compound itself can be converted into this chloro-intermediate via a Sandmeyer reaction, although this method can suffer from low yields. epo.org
The chemical conversion steps are critical and have been optimized for efficiency and safety. For instance, continuous-flow microreactors have been employed for the dinitration of aniline derivatives to manage the highly exothermic nature of the reaction and improve selectivity. lookchem.com
| Precursor / Intermediate | Reagents | Product | Process Focus |
| N-(1-ethylpropyl)-3,4-dimethylaniline | HNO₃ / H₂SO₄ | Pendimethalin | Dinitration of N-alkylated aniline |
| 3,4-dimethyl-2,6-dinitro-chlorobenzene | 1-ethylpropylamine | Pendimethalin | Nucleophilic aromatic substitution |
| 3,4-dimethylaniline | 3-pentanone (B124093), H₂, Pt/C | N-(1-ethylpropyl)-3,4-dimethylaniline | Reductive amination to create the N-alkyl side chain before nitration |
| This compound | (via Sandmeyer reaction) | 3,4-dimethyl-2,6-dinitro-chlorobenzene | Conversion to a halogenated intermediate |
Reagent in Organic Reactions and Catalytic Processes
Beyond its role as a building block for specific end-products, this compound and its close structural relatives can participate directly as reagents in various organic transformations.
Role as a Ligand or Additive in Transition Metal Catalysis
The use of this compound specifically as a ligand or additive in transition metal catalysis is not extensively documented in scientific literature. However, the broader class of aniline derivatives is fundamental to the synthesis of widely used ligands, such as N-heterocyclic carbenes (NHCs). While direct application is sparse, related dinitroaniline compounds have been studied in catalytic contexts. For instance, 2,4-dinitroaniline (B165453) has been used as a probe molecule to measure the acidity of ionic liquids, which are often used as media for catalysis. rsc.org This indicates the compound's ability to interact with chemical environments in a way that is relevant to catalytic processes.
Use in Specific Multicomponent Reactions and Heterocyclic Synthesis
The reactive nature of the dinitroaniline scaffold lends itself to complex organic reactions. While specific examples involving this compound are not prominent, structurally similar isomers and derivatives are known to participate in multicomponent and heterocyclic synthesis.
For example, 2,4-dinitroaniline, an isomer, has been used as the amine component in the Kabachnik–Fields reaction, a three-component reaction between an aldehyde, an amine, and a phosphite (B83602) to synthesize α-aminophosphonates. acs.org This reaction demonstrates the ability of the dinitroaniline structure to form new carbon-nitrogen bonds under catalytic conditions.
Furthermore, N-alkylated dinitroanilines have been shown to undergo intramolecular cyclization to form heterocyclic structures. In one study, the reaction of N-n-butyl-2,6-dinitroaniline with a base led to the formation of a fused heterocyclic N-oxide, specifically 7-nitro-2-n-propylbenzimidazole-3-oxide. researchgate.netresearchgate.net This type of reaction highlights the utility of the dinitroaniline framework in constructing complex ring systems, where one of the nitro groups participates in the cyclization process. Such transformations are valuable in medicinal chemistry and materials science for creating novel molecular architectures.
Emerging Research Areas and Future Perspectives on 3,4 Dimethyl 2,6 Dinitroaniline
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The conventional synthesis of dinitroaniline derivatives, including 3,4-Dimethyl-2,6-Dinitroaniline, often involves nitration processes that can be harsh and generate significant waste. beilstein-journals.org Researchers are actively exploring more sustainable and efficient synthetic routes. A significant advancement in this area is the use of continuous-flow microreactors for dinitration. beilstein-journals.orgrsc.org
One study highlighted a one-step dinitration process to produce N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, a related compound, using a microreactor. beilstein-journals.org This method offers several advantages over conventional batch processes, which are often limited by interfacial mass transfer and can lead to undesirable side reactions like oxidation or over-nitration. beilstein-journals.org The use of a microreactor allows for precise control of reaction conditions, leading to higher yields and selectivity. For instance, a microreactor-based synthesis achieved 100% conversion and a 97% yield with a significantly reduced reaction time compared to the conventional two-step approach, which yields 89% of the desired product along with byproducts. beilstein-journals.org
Future prospects in this area focus on developing fully continuous processes that include dilution, neutralization, extraction, and recycling of the nitrating agents. beilstein-journals.org The optimization of these continuous flow systems promises to make the synthesis of this compound and its derivatives more environmentally friendly and economically viable.
Table 1: Comparison of Synthetic Methods for Dinitroaniline Derivatives
| Parameter | Conventional Two-Step Synthesis | Microreactor Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 4 hours | Not specified, but significantly shorter | beilstein-journals.org |
| Yield | 89% | 97% | beilstein-journals.org |
| Conversion | Not specified | 100% | beilstein-journals.org |
| Byproducts | Forms N-nitrosopendimethalin | Minimized | beilstein-journals.org |
Advanced Material Science Applications Involving this compound Scaffolds
The unique chemical structure of this compound, characterized by its aromatic ring substituted with nitro and amine groups, makes it an interesting scaffold for the development of advanced materials. While direct applications of this compound in material science are still an emerging field, the broader class of dinitroanilines is being investigated for various material applications. usask.castfc.ac.uktugraz.at
Research in advanced materials science often focuses on understanding the physical properties of solid-state materials and their potential device applications. usask.ca The structural features of dinitroaniline derivatives could be leveraged to create materials with specific electronic, optical, or thermal properties. For instance, the presence of nitro groups, which are electron-withdrawing, and the amino group, which is electron-donating, can lead to interesting charge transfer characteristics. These properties are crucial for applications in areas like organic electronics.
Future research could explore the incorporation of this compound scaffolds into polymers or other composite materials to enhance their properties. The development of novel materials based on this scaffold could lead to applications in sensors, catalysts, and specialty polymers.
Mechanistic Studies of Under-Explored Reactivity Pathways
A deeper understanding of the reactivity of this compound is crucial for both optimizing its synthesis and exploring new applications. Kinetic and equilibrium studies of the interaction of related dinitroanilines with various reagents are providing valuable insights.
For example, a study on the reversible interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide (B78521) ions revealed several kinetic processes. researchgate.net The research suggested that the faster process is related to the protonation-deprotonation of the methyl group, while a slower process leads to the formation of a dianionic species. researchgate.net Such studies help in elucidating the reaction mechanisms and the role of different functional groups in the molecule's reactivity.
Further research into the mechanistic aspects of this compound could focus on its electrochemical behavior and its reactions with other nucleophiles and electrophiles. mdpi.com Understanding these pathways could open up new avenues for its use as an intermediate in the synthesis of other complex organic molecules. The formation of radical anions from nitroaromatics in basic solutions is another area of mechanistic interest that could be further explored for this compound. acs.org
Integration of Artificial Intelligence and Machine Learning in Dinitroaniline Research
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. researchgate.netnih.gov In the context of dinitroaniline research, AI and ML can be applied in several key areas.
One promising application is in the prediction and optimization of reaction parameters for the synthesis of this compound. researchgate.net ML models can be trained on existing experimental data to predict the outcome of a reaction under different conditions, thereby reducing the number of experiments needed and saving time and resources. researchgate.net These models can help in identifying the optimal conditions for achieving high yields and selectivity.
Furthermore, AI and ML can be used to predict the properties and potential applications of new dinitroaniline derivatives. By analyzing the structure-activity relationships of a series of compounds, ML models can identify new molecules with desired characteristics for applications in material science or as bioactive agents. mdpi.com The use of large language models (LLMs) through prompt engineering is also emerging as a way to navigate and extract insights from the vast body of chemical literature, which can aid in hypothesis generation and experimental design. nih.gov The increasing use of AI and machine learning is expected to drive innovation in the dinitroaniline market. marketresearchintellect.com
Interdisciplinary Research on Environmental Remediation Technologies
The widespread use of dinitroaniline herbicides has led to concerns about their environmental fate and persistence. researchgate.netnih.gov This has spurred interdisciplinary research into effective remediation technologies. A significant area of focus is the biodegradation of dinitroaniline compounds by microorganisms.
Several studies have identified bacteria and fungi capable of degrading dinitroaniline herbicides. For instance, a bacterium identified as Bacillus lehensis XJU was found to degrade pendimethalin (B1679228), a related herbicide, into metabolites including this compound and 6-aminopendimethalin. researchgate.net Another study isolated Bacillus megaterium which also showed the ability to degrade pendimethalin. researchgate.net Fungi such as Fusarium oxysporum and Paecilomyces varioti have also been shown to metabolize pendimethalin to this compound. rsc.org
Future research in this area will likely focus on:
Identifying more robust and efficient microbial strains for bioremediation.
Understanding the metabolic pathways involved in the degradation process to enhance their efficiency.
Developing bioreactor systems and in-situ remediation strategies for contaminated soil and water. researchgate.net
Investigating the use of immobilized microbial cells to improve the stability and reusability of the biocatalysts. researchgate.net
These efforts, combining microbiology, environmental science, and engineering, are crucial for developing sustainable solutions to mitigate the environmental impact of dinitroaniline compounds.
Table 2: Microorganisms Involved in Dinitroaniline Herbicide Degradation
| Microorganism | Dinitroaniline Compound Degraded | Identified Metabolites | Reference |
|---|---|---|---|
| Bacillus lehensis XJU | Pendimethalin | 6-Aminopendimethalin, this compound | researchgate.net |
| Bacillus megaterium (E22) | Pendimethalin | Not specified | researchgate.net |
| Fusarium oxysporum | Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-l,6-diamine, this compound | rsc.org |
| Paecilomyces varioti | Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-l,6-diamine, this compound | rsc.org |
| Rhizoctonia bataticola | Pendimethalin | This compound | rsc.org |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 3,4-dimethyl-2,6-dinitroaniline in complex matrices?
To ensure accurate identification and quantification, chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are preferred. For example, ATD-GC/MS has demonstrated higher extraction efficiency for dinitroaniline derivatives in textile matrices compared to solvent extraction methods . When analyzing environmental or biological samples, use certified analytical standards (e.g., 2,6-dinitroaniline or 3,4-dichloroaniline standards) to calibrate instruments and validate sensitivity . Matrix interference can be minimized via solid-phase extraction (SPE) clean-up protocols .
Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?
Conventional nitration of aniline derivatives often suffers from over-nitration or oxidation due to poor mass transfer in biphasic systems. A microreactor-based approach (e.g., 0.2 mL volume) enhances heat and mass transfer, enabling precise temperature control (±2°C) and reducing reaction time. For instance, microreactors achieved 97% yield of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (pendimethalin) with 100% conversion, compared to 89% yield in flask reactions . Key parameters include nitric acid concentration (3 mol equivalents) and temperature (60°C).
Q. What are the stability considerations for storing this compound in laboratory settings?
The compound is sensitive to air and light. Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) at 2–30°C . Monitor degradation using periodic HPLC analysis, as secondary amines (e.g., N-nitrosopendimethalin) may form under oxidative conditions . Insolubility in water necessitates the use of organic solvents (e.g., acetone or acetonitrile) for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during the nitration of substituted anilines to synthesize this compound?
Regioselectivity in nitration is influenced by steric and electronic factors. For 3,4-dimethylaniline precursors, the ortho/para-directing effects of methyl groups and the electron-withdrawing nitro groups must be balanced. Microreactors suppress side reactions (e.g., oxidation) by maintaining homogeneous reaction conditions, favoring the desired 2,6-dinitro isomer . Computational modeling (e.g., density functional theory) can predict transition states and optimize reaction pathways. Experimental validation via NMR and X-ray crystallography is critical .
Q. What methodologies are suitable for assessing the environmental toxicity and mutagenicity of this compound?
The bioluminescent Salmonella reverse mutation assay (Ames test) is a gold standard for mutagenicity screening. For example, 2-bromo-4,6-dinitroaniline has been used as a model compound in inter-laboratory evaluations of this assay . In vivo studies require multi-omics approaches (e.g., metabolomics and transcriptomics) to elucidate hepatotoxicity mechanisms, as demonstrated in rodent models exposed to structurally similar dinitroanilines . Always include positive controls (e.g., sodium azide) and validate results with LC-MS/MS quantification.
Q. How can structural modifications of this compound enhance its herbicidal activity while reducing non-target toxicity?
Structure-activity relationship (SAR) studies highlight the importance of the N-alkyl substituent and nitro group positioning. For pendimethalin (a derivative), the N-(1-ethylpropyl) group enhances soil adsorption and persistence . Advanced strategies include:
- Introducing electron-withdrawing groups to stabilize the nitroaniline backbone.
- Using deuterated analogs (e.g., 3-nitroaniline-2,4,5,6-d4) to study metabolic pathways .
- Conducting field trials with GC-ECD to monitor environmental residues and degradation products .
Methodological Notes
- Synthesis Optimization : Prioritize microreactor systems for scalability (up to 432 tons/year) and reproducibility .
- Analytical Validation : Cross-validate chromatographic results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
- Toxicology Assays : Combine in vitro mutagenicity tests with in silico toxicity prediction tools (e.g., QSAR models) for comprehensive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
